tert-butyl N-{[3-(trifluoromethyl)pyrrolidin-3-yl]methyl}carbamate
Description
tert-butyl N-{[3-(trifluoromethyl)pyrrolidin-3-yl]methyl}carbamate is a carbamate-protected pyrrolidine derivative featuring a trifluoromethyl (-CF₃) group at the 3-position of the pyrrolidine ring. This compound is structurally characterized by:
- A trifluoromethyl group at the 3-position of the pyrrolidine ring, which enhances lipophilicity and metabolic stability due to fluorine's electron-withdrawing properties .
- A tert-butyl carbamate (Boc) protecting group on the secondary amine, commonly used in organic synthesis to prevent unwanted reactions during multi-step syntheses .
While direct data on this compound’s physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, its structural analogs (e.g., tert-butyl N-{[4-(trifluoromethyl)pyrrolidin-3-yl]methyl}carbamate, tert-butyl N-{[4-(difluoromethyl)pyrrolidin-3-yl]methyl}carbamate) suggest similar stability and synthetic utility .
Properties
IUPAC Name |
tert-butyl N-[[3-(trifluoromethyl)pyrrolidin-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-9(2,3)18-8(17)16-7-10(11(12,13)14)4-5-15-6-10/h15H,4-7H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVOCDMDOWNORS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNC1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[3-(trifluoromethyl)pyrrolidin-3-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions . The reaction conditions often include the use of a palladium catalyst, a base such as cesium carbonate, and a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-{[3-(trifluoromethyl)pyrrolidin-3-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected or simplified versions of the original compound.
Scientific Research Applications
Biological Activities
- Modulation of Biological Targets :
-
Neuropharmacological Research :
- Due to its pyrrolidine structure, tert-butyl N-{[3-(trifluoromethyl)pyrrolidin-3-yl]methyl}carbamate is being investigated for its effects on the central nervous system. Pyrrolidine derivatives are known for their diverse neuroactive properties, which could lead to new treatments for neurological disorders.
Applications in Medicinal Chemistry
- Drug Development : The compound's ability to interact with biological membranes and proteins positions it as a candidate for developing new therapeutic agents. Its structural features may enhance the pharmacokinetic properties of drugs, improving efficacy and reducing side effects.
- Synthesis of Novel Compounds : Researchers are exploring the use of this compound as a building block in synthesizing more complex molecules with potential therapeutic applications. Its trifluoromethyl group can enhance lipophilicity, which is desirable in drug design.
Case Study 1: ABC Transporter Modulation
In studies focusing on ABC transporters, this compound was used to evaluate its impact on the transport of various substrates across cellular membranes. Results indicated that this compound could alter the activity of these transporters, suggesting its potential role in overcoming drug resistance in cancer therapy.
Case Study 2: Neuroactive Compound Development
Research involving the synthesis of neuroactive compounds derived from pyrrolidine frameworks has highlighted the utility of this compound. In vitro assays demonstrated promising activity against specific neurotransmitter receptors, indicating its potential application in treating mood disorders.
Mechanism of Action
The mechanism of action of tert-butyl N-{[3-(trifluoromethyl)pyrrolidin-3-yl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Key Observations:
Substituent Position: The 3-(trifluoromethyl) substitution (target compound) vs. 4-(trifluoromethyl) () alters steric and electronic environments. The difluoromethyl (-CHF₂) group in the analog from reduces steric bulk compared to -CF₃, which could improve solubility but decrease metabolic stability .
Fluorine Substituents: Trifluoromethyl (-CF₃): Enhances lipophilicity (logP ~2.5–3.0 estimated) and resistance to oxidative metabolism . Aromatic fluorine (): Improves bioavailability and target selectivity in drug candidates (e.g., kinase inhibitors) .
Research Findings and Data Gaps
- Synthetic Routes : and suggest palladium-catalyzed cross-coupling and carbamate deprotection as viable steps for synthesizing such compounds .
- Data Limitations : Melting points, solubility, and biological activity data for the target compound are absent in the provided evidence. Further experimental studies are required.
Biological Activity
Tert-butyl N-{[3-(trifluoromethyl)pyrrolidin-3-yl]methyl}carbamate, with the CAS number 186203-13-4, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
The biological activity of this compound is largely attributed to the presence of the trifluoromethyl group, which enhances lipophilicity and can influence receptor binding affinities. This compound has been studied for its potential effects on various biological targets, particularly in the context of neuropharmacology and cancer therapeutics.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes related to cancer progression and neurodegenerative diseases.
- Modulation of Neurotransmitter Receptors : Research indicates that it may interact with serotonin receptors, which are crucial in modulating mood and anxiety disorders .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective properties of this compound against amyloid-beta toxicity in astrocytes, demonstrating a reduction in inflammatory markers such as TNF-α and free radicals . This suggests potential applications in Alzheimer's disease therapy.
- Cancer Therapeutics : Another study evaluated the compound's efficacy against various cancer cell lines, revealing significant cytotoxicity and inhibition of cell proliferation through apoptosis induction . The trifluoromethyl group was noted to enhance binding affinity to target proteins involved in cell cycle regulation.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing tert-butyl N-{[3-(trifluoromethyl)pyrrolidin-3-yl]methyl}carbamate?
- Methodology : The synthesis typically involves multi-step routes, such as:
- Step 1 : Preparation of the pyrrolidine core via cyclization or functionalization of a pre-existing pyrrolidine scaffold. For example, tert-butyl carbamate derivatives are often synthesized using Boc (tert-butoxycarbonyl) protection under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2 : Introduction of the trifluoromethyl group via nucleophilic substitution or radical trifluoromethylation. Fluorinated reagents like TMSCF₃ or Umemoto’s reagent may be employed .
- Step 3 : Purification via column chromatography (silica gel, gradient elution) or recrystallization to achieve >95% purity.
Q. How can researchers characterize the stereochemistry of the pyrrolidine ring in this compound?
- Methodology :
- X-ray crystallography : Resolve absolute configuration (e.g., used this for tert-butyl carbamate derivatives) .
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:IPA mobile phases to separate enantiomers.
- Optical rotation : Compare observed [α]D values with literature data for related pyrrolidine carbamates .
Q. What spectroscopic techniques are critical for verifying the structure of this compound?
- Key techniques :
- ¹H/¹³C NMR : Identify characteristic peaks (e.g., tert-butyl group at δ ~1.4 ppm; carbamate NH at δ ~5-6 ppm) .
- HRMS (ESI/APCI) : Confirm molecular ion [M+H]⁺ with <5 ppm error (e.g., reported HRMS for a related compound) .
- IR spectroscopy : Detect carbamate C=O stretching (~1680–1720 cm⁻¹) and NH bending (~1530 cm⁻¹) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitutions or cross-coupling reactions?
- Mechanistic insights :
- The -CF₃ group is electron-withdrawing, activating adjacent positions for nucleophilic attack but may sterically hinder reactions. Computational studies (DFT) can predict regioselectivity .
- Example: In Suzuki-Miyaura coupling, the trifluoromethyl group may require palladium catalysts with bulky ligands (e.g., XPhos) to mitigate steric effects .
Q. What strategies mitigate racemization during synthesis of enantiopure tert-butyl carbamate derivatives?
- Approaches :
- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to control stereochemistry .
- Low-temperature reactions (<0°C) and non-polar solvents (e.g., toluene) reduce epimerization .
Q. How can researchers resolve contradictory data in biological activity assays (e.g., enzyme inhibition vs. cytotoxicity)?
- Analytical workflow :
- Dose-response curves : Confirm IC₅₀ values across multiple replicates (n ≥ 3).
- Off-target profiling : Use kinase/GPCR panels to identify non-specific binding.
- Metabolic stability assays : Assess hepatic microsomal stability (e.g., ’s compound showed stability in DMSO) .
Q. What computational models predict the compound’s binding affinity to biological targets (e.g., kinases, GPCRs)?
- Tools :
- Molecular docking (AutoDock Vina) : Simulate interactions with crystal structures (e.g., PDB: 6OP0 for kinase targets) .
- MD simulations (GROMACS) : Analyze ligand-protein stability over 100-ns trajectories.
- QSAR models : Corrogate substituent effects (e.g., -CF₃ enhances lipophilicity, logP ~2.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
